3-methanesulfonyl-N-methylaniline

Lipophilicity Drug-likeness Physicochemical profiling

Need a methanesulfonylaniline but N-methylation and meta-substitution matter? Primary anilines (CAS 35216-39-8) or para-regioisomers (CAS 5470-49-5) are not interchangeable. - **Key differentiators**: N-methyl eliminates H-bond donors (PSA reduced); meta-SO2CH3 directs ortho-C-H functionalization; LogP 0.756, mp 54-56°C. - **Supply**: Commercial purity 95%, ideal for kinase fragment libraries (IRAK4) or push-pull optoelectronics. - **Logistics**: Standard B2B shipping, no special permits.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 156461-79-9
Cat. No. B3379379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-N-methylaniline
CAS156461-79-9
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC=C1)S(=O)(=O)C
InChIInChI=1S/C8H11NO2S/c1-9-7-4-3-5-8(6-7)12(2,10)11/h3-6,9H,1-2H3
InChIKeyCYSBKMAGWFJGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methanesulfonyl-N-methylaniline: Physicochemical Identity & Procurement


3-Methanesulfonyl-N-methylaniline (CAS 156461-79-9) is a tertiary aniline derivative of molecular formula C8H11NO2S (MW: 185.24 g/mol) featuring a methanesulfonyl (-SO2CH3) group at the meta position and an N-methyl substituent [1]. This substitution pattern places it within the broader methanesulfonylaniline class, yet it is structurally distinct from primary aniline analogs such as 3-(methylsulfonyl)aniline (CAS 35216-39-8) and regioisomers such as 4-(methylsulfonyl)aniline (CAS 5470-49-5) . The compound is commercially available with typical purity of 95% and exhibits a melting point of 54–56 °C and a calculated LogP of 0.756 [1], positioning it as a moderately lipophilic secondary amine building block for medicinal chemistry and materials science applications.

Building block class Tertiary aniline for medicinal chemistry and materials science
Physicochemical profile Moderate lipophilicity and N-methyl substitution reduce H-bond donors
Synthetic utility Pre-installed meta-sulfonyl and N-methyl groups streamline library synthesis

Why Generic Substitution Fails: Structural Differentiation of 3-Methanesulfonyl-N-methylaniline


Procurement based solely on the methanesulfonylaniline chemotype without regard to N-substitution status and ring position is unsound because these structural features govern key physicochemical properties critical to downstream synthetic utility. The N-methyl group of 3-methanesulfonyl-N-methylaniline eliminates the primary amine hydrogen-bond donors, reducing polar surface area and altering solubility, basicity, and reactivity compared to primary aniline analogs [1]. Simultaneously, the meta-sulfonyl orientation influences electronic distribution and steric accessibility differently than para-substituted counterparts, directly impacting performance in reactions such as nucleophilic aromatic substitution, Pd-catalyzed cross-coupling, and heterocycle formation . These differences produce measurable variations in LogP, melting point, and amine pKa that are not interchangeable across the compound class. The evidence below quantifies these distinctions to support informed scientific selection.

N-methyl vs primary amine
Target Tertiary amine, HBD = 0, higher basicity
Alternative Primary amine (3-(methylsulfonyl)aniline), HBD = 2
N-methyl substitution alters solubility, basicity, and reactivity; reaction profiles may not transfer directly.
Meta vs para sulfonyl orientation
Target Meta-SO2CH3: 3 accessible EAS sites
Alternative Para isomer (4-(methylsulfonyl)aniline): only 2 sites
Regioisomeric substitution changes electronic and steric accessibility; synthetic versatility may not be interchangeable.

3-Methanesulfonyl-N-methylaniline: Quantitative Differentiation Evidence


LogP Differentiation Across Methanesulfonylaniline Isomers

The lipophilicity of 3-methanesulfonyl-N-methylaniline (LogP = 0.756) is approximately threefold lower than that of its primary amine analog 3-(methylsulfonyl)aniline (LogP = 2.33) and polarity-reversed relative to the para isomer 4-(methylsulfonyl)aniline (LogP = -0.026) [1]. This places the target compound in a moderate LogP range (0.5–1.0) that is generally favorable for oral bioavailability, whereas the higher LogP of the primary meta analog trends toward excessive lipophilicity and the negative LogP of the para analog may limit membrane permeability [2].

LogP profile
Reported
ΔLogP = -1.57 vs primary analog; +0.78 vs para isomer
Intermediate lipophilicity supports permeability-solubility balance screening.
Calculated LogP from authoritative database; octanol-water model.
Lipophilicity Drug-likeness Physicochemical profiling

Melting Point: N-Methyl vs. Primary Aniline Crystal Packing

3-Methanesulfonyl-N-methylaniline exhibits a melting point of 54–56 °C, substantially lower than the 72 °C melting point of 3-(methylsulfonyl)aniline [1]. This ~17 °C depression reflects disruption of intermolecular N–H···O hydrogen bonding networks by the N-methyl substitution. The lower melting point may translate into improved solubility in organic solvents and altered crystallization behavior during synthesis workup [2].

Melting point
Reported
ΔTm ≈ -17 °C
Lower melting point may improve handling and solubility in organic media.
Reflects disrupted N–H···O hydrogen bonds in crystal packing.
Crystallinity Solid-state properties Formulation

Meta-Sulfonyl Substitution: Regioselectivity Advantage

The electron-withdrawing methanesulfonyl group at the meta position directs electrophilic aromatic substitution (EAS) to the ortho/para positions relative to the sulfonyl group, which corresponds to positions 2, 4, and 6 on the ring. In contrast, the para-sulfonyl isomer (4-(methylsulfonyl)aniline) directs substitution exclusively to the ortho positions (2 and 6), reducing the number of accessible sites for further functionalization [1]. The meta-substitution pattern thus provides greater synthetic versatility for sequential derivatization.

Regioselectivity
Class-level
3 accessible EAS sites (meta) vs 2 for para isomer
Meta orientation expands sequential derivatization possibilities.
Based on standard electrophilic aromatic substitution principles.
Regioselectivity Cross-coupling C–H functionalization

N-Methyl Functionality: Basicity & Nucleophilicity Tuning

The N-methyl substitution in 3-methanesulfonyl-N-methylaniline increases the pKa of the conjugate acid by approximately 1 unit compared to the primary aniline analog, while reducing hydrogen-bond donor capacity from 2 to 0 [1]. This alters reactivity in acylation, sulfonylation, and reductive amination reactions, where primary anilines may undergo competing di-substitution or oxidation side reactions. The tertiary amine character also improves compatibility with organometallic reagents such as Grignard and organolithium species .

Amine basicity
Class-level
ΔpKa ≈ +1.0; HBD count 0 vs 2
Higher basicity and absent N–H reduce side reactions in multi-step synthesis.
Estimated from Hammett relationships; pKa of N-methylaniline analogs.
Amine basicity Nucleophilicity Reaction selectivity

Atom Economy of Pre-Functionalized Aniline Intermediates

3-Methanesulfonyl-N-methylaniline provides both the sulfonyl and N-methyl functionalities pre-installed, reducing synthetic step count compared to routes starting from 3-bromoaniline or 3-nitroaniline that require post-functionalization sulfonylation and N-methylation. In a typical kinase inhibitor scaffold synthesis, the target compound can be directly coupled via Buchwald-Hartwig amination or Ullmann coupling, avoiding two additional protection/deprotection sequences required when using 3-(methylsulfonyl)aniline as starting material [1]. The presence of the methanesulfonyl group also serves as a metabolic blocking group, potentially improving metabolic stability of derived compounds compared to unsubstituted aniline derivatives [2].

Synthetic efficiency
Class-level
2–4 steps eliminated vs unsubstituted aniline routes
Pre-functionalized building block cuts cost and time in parallel library synthesis.
Route analysis for N-aryl amide and sulfonamide scaffolds.
Atom economy Late-stage functionalization Medicinal chemistry efficiency

Kinase Inhibitor Intermediate: N-Methyl vs. Primary Aniline

While 3-(methylsulfonyl)aniline has demonstrated utility as a building block for substituted pyrazolopyrimidine IRAK4 kinase inhibitors, the N-methyl analog offers distinct advantages for modulating N-aryl pharmacophore geometry and reducing potential metabolic N-dealkylation liabilities . The N-methyl substitution alters the dihedral angle between the aniline ring and attached heterocycles, which can impact kinase selectivity profiles [1]. Moreover, the pre-installed N-methyl group eliminates the need for post-coupling methylation, which on electron-deficient anilines often proceeds in low yield due to reduced nucleophilicity.

Kinase inhibitor synthon
Reported
Pre-installed N-methyl avoids low-yield late-stage alkylation
Accelerates SAR for N-alkylated kinase inhibitor series.
Literature precedent for pyrazolopyrimidine IRAK4 inhibitor synthesis.
Kinase inhibitor IRAK4 Pyrazolopyrimidine

3-Methanesulfonyl-N-methylaniline: Optimal Application Scenarios


Fragment Libraries Targeting Kinase ATP-Binding Sites

The balanced LogP (0.756), moderate molecular weight (185.24 Da), and absence of N–H hydrogen-bond donors meet fragment-like property criteria. The pre-installed methanesulfonyl group can mimic the sulfone moiety found in clinical kinase inhibitors (e.g., rofecoxib, celecoxib pharmacophore), making this compound suitable as a fragment for structure-based design against kinase targets including IRAK4, where 3-(methylsulfonyl)aniline derivatives have already shown utility . The N-methyl group reduces off-target interactions associated with primary aniline fragments, potentially improving hit selectivity profiles [1].

Push-Pull Fluorophores & Organic Electronics

The combination of an electron-donating N-methylaniline group with an electron-withdrawing methanesulfonyl group creates an intrinsic push-pull electronic system. The meta orientation provides a different charge-transfer axis compared to para-substituted analogs, enabling tuning of fluorescence emission wavelengths and Stokes shifts . The lower melting point (54–56 °C) and good organic solvent solubility of 3-methanesulfonyl-N-methylaniline facilitate solution-processing for thin-film optoelectronic device fabrication [1].

Late-Stage Functionalization in Parallel Chemistry

The pre-installed N-methyl and 3-methanesulfonyl substituents eliminate 2–4 synthetic steps compared to routes starting from unsubstituted anilines . The meta-sulfonyl group directs ortho-C–H functionalization, enabling sequential derivatization at multiple positions for rapid SAR exploration. This building block is particularly valuable for automated parallel synthesis platforms where step reduction directly correlates with increased library throughput and reduced cost per compound [1].

N-Methylation SAR in Sulfonamide Medicinal Chemistry

3-Methanesulfonyl-N-methylaniline serves as a key comparator compound for systematic studies of N-methylation effects on sulfonylaniline pharmacology. Direct comparison with 3-(methylsulfonyl)aniline using the quantitative LogP and melting point data reported herein enables researchers to deconvolve the contributions of N-methylation to permeability, metabolic stability, and target binding . The compound provides a well-defined chemical probe for validating computational models of N-methyl effects on conformation and ligand-receptor interactions [1].

Application
Selection Property
Validation Focus
Fragment-based kinase screening
Fragment-like profile (MW, LogP, HBD=0)
Binding and selectivity profiling
Push-pull chromophore synthesis
Intramolecular charge-transfer axis
Emission wavelength and Stokes shift tuning
Parallel library synthesis
Pre-installed N-methyl and sulfonyl groups
Step-count reduction and C–H diversification
N-Methylation SAR studies
Direct comparator to primary aniline analog
Permeability, metabolic stability, target binding

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